molecular formula C7H2F4NaO2 B1324473 Sodium 2,3,4,5-tetrafluorobenzoate CAS No. 67852-79-3

Sodium 2,3,4,5-tetrafluorobenzoate

Cat. No.: B1324473
CAS No.: 67852-79-3
M. Wt: 217.07 g/mol
InChI Key: FBKKJGUSHPNATM-UHFFFAOYSA-N
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Description

Sodium 2,3,4,5-tetrafluorobenzoate is an organic compound with the molecular formula C₇HF₄NaO₂. It is a derivative of benzoic acid where four hydrogen atoms on the benzene ring are replaced by fluorine atoms.

Biochemical Analysis

Biochemical Properties

Sodium 2,3,4,5-tetrafluorobenzoate plays a significant role in biochemical reactions, particularly in the formation of coordination polymers. It interacts with various enzymes, proteins, and other biomolecules, forming stable complexes. For instance, it has been shown to form complexes with cadmium ions, which are stabilized by non-covalent interactions such as stacking interactions of arene and perfluoroarene moieties . These interactions are crucial for the formation of coordination polymers, which have various applications in biochemical research.

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by interacting with cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with cadmium ions, for example, can lead to the formation of coordination polymers that affect cellular processes . These interactions can alter the cell’s metabolic pathways and gene expression, leading to changes in cellular function.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. It forms stable complexes with cadmium ions through non-covalent interactions, such as stacking interactions of arene and perfluoroarene moieties . These interactions are essential for the formation of coordination polymers, which can influence enzyme activity and gene expression. The compound’s ability to form stable complexes with cadmium ions highlights its potential as a biochemical tool for studying enzyme inhibition or activation.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the formation of coordination polymers requires a stable molecular precursor, which can be affected by the number and positions of fluorine substituents . These factors can impact the compound’s stability and its long-term effects on cellular processes.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Higher doses of the compound can lead to toxic or adverse effects, while lower doses may have minimal impact on cellular function. The threshold effects observed in these studies highlight the importance of dosage in determining the compound’s biochemical and cellular effects .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence metabolic flux and metabolite levels. The compound’s interaction with cadmium ions, for example, can affect the formation of coordination polymers, which play a role in metabolic pathways . These interactions can alter the levels of metabolites and influence cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. These interactions can affect the compound’s localization and accumulation within specific cellular compartments . Understanding the transport and distribution of the compound is crucial for determining its biochemical and cellular effects.

Subcellular Localization

This compound’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. These factors can affect the compound’s activity and function within the cell . Understanding the subcellular localization of the compound is essential for determining its role in biochemical and cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Sodium 2,3,4,5-tetrafluorobenzoate typically involves the fluorination of benzoic acid derivatives. One common method is the reaction of 2,3,4,5-tetrafluorobenzoic acid with sodium hydroxide, resulting in the formation of the sodium salt .

Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they likely involve similar fluorination techniques used in laboratory settings, scaled up for mass production. The process would require stringent control of reaction conditions to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions: Sodium 2,3,4,5-tetrafluorobenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various fluorinated aromatic compounds, while oxidation and reduction reactions can produce different benzoic acid derivatives .

Scientific Research Applications

Sodium 2,3,4,5-tetrafluorobenzoate has several applications in scientific research:

Comparison with Similar Compounds

Uniqueness: Sodium 2,3,4,5-tetrafluorobenzoate is unique due to the specific arrangement of fluorine atoms, which can influence its reactivity and interactions in chemical and biological systems. This makes it a valuable compound for research and development in various fields .

Properties

CAS No.

67852-79-3

Molecular Formula

C7H2F4NaO2

Molecular Weight

217.07 g/mol

IUPAC Name

sodium;2,3,4,5-tetrafluorobenzoate

InChI

InChI=1S/C7H2F4O2.Na/c8-3-1-2(7(12)13)4(9)6(11)5(3)10;/h1H,(H,12,13);

InChI Key

FBKKJGUSHPNATM-UHFFFAOYSA-N

SMILES

C1=C(C(=C(C(=C1F)F)F)F)C(=O)[O-].[Na+]

Canonical SMILES

C1=C(C(=C(C(=C1F)F)F)F)C(=O)O.[Na]

67852-79-3

Pictograms

Irritant

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Sodium 2,3,4,5-tetrafluorobenzoate
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Sodium 2,3,4,5-tetrafluorobenzoate
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Sodium 2,3,4,5-tetrafluorobenzoate
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Reactant of Route 5
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Reactant of Route 6
Sodium 2,3,4,5-tetrafluorobenzoate

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